molecular formula C19H26I3N3O9 B1672079 Iohexol CAS No. 66108-95-0

Iohexol

Cat. No.: B1672079
CAS No.: 66108-95-0
M. Wt: 821.1 g/mol
InChI Key: NTHXOOBQLCIOLC-UHFFFAOYSA-N
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Description

Iohexol is a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging. It is known for its low osmolality and low systemic toxicity, making it a preferred choice for various radiographic procedures. This compound is commonly used in computed tomography (CT) scans, angiography, and myelography to enhance the visibility of internal body structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iohexol involves multiple steps, starting with the iodination of isophthalic acid derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Reaction Pathways

The reaction pathways can be summarized as follows:

StepReaction TypeKey ReagentsResulting Compound
1AmidationAcetic anhydride or acetyl chlorideIntermediate Compound
2AlkylationGlycidol + Organic Base CatalystCompound VIII
3DeacetylationHydrolysis/AlcoholysisIohexol

This synthetic route aims to minimize impurities often generated during the reaction process, enhancing yield and purity .

Degradation Mechanisms

Research indicates that this compound can be effectively degraded using ultraviolet/persulfate processes. The degradation kinetics reveal a pseudo-first-order rate constant of approximately kobs=0.3641min1k_{\text{obs}}=0.3641\,\text{min}^{-1} for this compound under optimal conditions. Key findings include:

  • Influencing Factors : The presence of bromide ions and other organic compounds can inhibit degradation efficiency.

  • Degradation Products : During degradation, iodinated disinfection by-products are formed, but their quantity is lower compared to other iodinated contrast media like diatrizoate at certain concentrations .

Interactions with Other Compounds

This compound's interactions with other drugs and substances can lead to significant clinical implications. For instance, combining this compound with certain medications can increase the risk of adverse effects such as hypersensitivity reactions or seizures .

Notable Interactions

  • Aldesleukin : Increased risk of hypersensitivity reactions.

  • Anticonvulsants : Potentially increased seizure activity when administered concurrently.

Understanding these interactions is vital for healthcare providers to mitigate risks during imaging procedures involving this compound.

Scientific Research Applications

Iohexol is a nonionic, water-soluble contrast agent containing iodine, used to enhance X-ray (radiographic) imaging . It allows for visualization of blood vessels, the spinal canal, and other body structures by blocking X-rays and producing opacity in the areas it passes through .

Scientific Research Applications

This compound is used in scientific research for various applications, including:

  • In vivo X-ray computed tomography (CT) imaging: Poly(this compound) nanoparticles have been used as contrast agents for in vivo X-ray computed tomography (CT) imaging . These nanoparticles exhibit protracted retention within the tumor bed and increase CT contrast, which allows for improved diagnostic accuracy over a broad time frame without multiple administrations .
  • Quantitative CT studies: Poly(this compound) nanoparticles can function as contrast agents for quantitative CT studies. A linear correlation between nanoparticle concentration and CT attenuation has been observed .
  • Coronary CTA: Deep learning reconstruction with this compound-240 contrast media is preferable to hybrid IR with this compound-300 contrast media in coronary CTA .
  • Assess the Health Impact: this compound has been found in source waters .

This compound Brand Names

Mechanism of Action

Iohexol works by blocking X-rays as they pass through the body, allowing structures containing iodine to be visualized in contrast to those that do not contain iodine. The degree of opacity produced is directly proportional to the concentration and volume of the iodinated contrast agent in the path of the X-rays. After administration, this compound diffuses in the cerebrospinal fluid (CSF) or blood, enhancing the visibility of the subarachnoid spaces of the head, spinal canal, and other body structures .

Comparison with Similar Compounds

Iohexol is compared with other non-ionic iodinated contrast agents such as ioversol and iodixanol. These compounds share similar properties but differ in their osmolality, toxicity, and specific applications:

This compound stands out due to its low osmolality and low systemic toxicity, making it a preferred choice for a wide range of imaging procedures .

Biological Activity

Iohexol is a non-ionic iodinated contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity extends beyond mere imaging, influencing various physiological processes and cellular responses. This article explores the biological activity of this compound, focusing on its cytotoxic effects, pharmacokinetics, and its role as a marker in clinical assessments.

Cytotoxic Effects of this compound

Recent studies have highlighted the cytotoxic potential of this compound on human mesenchymal stem cells (MSCs). A study examined the effects of this compound at varying concentrations and exposure durations, revealing a time- and concentration-dependent cytotoxic response. Key findings include:

  • Short-term Exposure : A 30-minute exposure to this compound did not significantly affect MSC viability.
  • Extended Exposure : Prolonged exposure (4 hours) at concentrations of 50% or higher resulted in substantial decreases in cell viability and alterations in gene expression related to cell function .

Table 1: Cytotoxicity Study Results

Diluted Stock ConcentrationsFinal Experimental ConcentrationFinal Iodine Content (mg/ml)
100%80%240
50%40%120
25%20%60
12.5%10%30
0%0%0

This table summarizes the experimental concentrations used to assess the cytotoxic effects of this compound on MSCs, indicating that higher concentrations lead to more significant cytotoxic effects .

Pharmacokinetics and Clearance

This compound is also utilized for estimating glomerular filtration rate (GFR), which is crucial for assessing kidney function. The pharmacokinetics of this compound have been extensively studied, with findings suggesting that it is freely filtered through the glomerulus due to its low protein binding (approximately 1.5%) and molecular weight of 821 Da .

A recent case study employed a hybrid machine learning approach to improve this compound clearance estimation, demonstrating the compound's utility in clinical settings. The study involved simulated profiles to derive reference clearance values and assessed various sampling strategies for optimal results .

Use as a Marker for Intestinal Permeability

This compound has emerged as a reliable marker for assessing intestinal permeability (IP). Its advantages include being non-radioactive, well-tolerated, and easily detectable. A study indicated that this compound permeability was significantly lower in control groups compared to treatment groups exposed to chemotherapeutic agents, thus demonstrating its potential as an IP marker .

Table 2: this compound Permeability Results

Treatment GroupThis compound Permeability (%)
Control0.47 ± 0.18
5-FU1.55 ± 1.46
Oxaliplatin2.61 ± 1.45
Irinotecan8.07 ± 8.90

This table illustrates the differences in intestinal permeability across various treatment groups, highlighting how this compound can serve as a sensitive marker for disease activity .

Clinical Applications and Implications

The biological activity of this compound extends into clinical applications beyond imaging. Its role in evaluating kidney function through GFR estimation and its effectiveness as an intestinal permeability marker underscore its importance in patient management.

Recent research has also compared this compound with other contrast agents like barium sulfate, indicating its effectiveness in specific clinical scenarios such as assessing swallowing difficulties predictive of pneumonia . The findings suggest that using this compound can enhance diagnostic accuracy in patients with unintentional weight loss by providing critical insights into swallowing mechanics.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for measuring glomerular filtration rate (GFR) using iohexol?

this compound clearance is measured via intravenous injection followed by timed blood sampling. A single-compartment model uses data from the slow elimination phase (≥2 hours post-injection), while a two-compartment model incorporates early-phase kinetics (5–240 minutes). Avoid urine collection by relying on plasma clearance calculations . For accuracy, ensure standardized injection volumes (e.g., 5 mL of 300 mg I/mL solution) and validate assays via HPLC-UV or isotope dilution mass spectrometry (IDMS) .

Q. How should this compound be handled and stored in laboratory settings to ensure stability?

Store this compound at room temperature, protected from light, and avoid long-term storage due to potential degradation. Use PPE (gloves, goggles) to prevent skin/eye irritation, and dispose of unused material via certified hazardous waste protocols. Degradation products may alter pharmacokinetic properties, necessitating fresh preparations for GFR studies .

Q. What analytical methods are commonly used to quantify this compound in biological samples?

High-performance liquid chromatography with UV detection (HPLC-UV) is standard for plasma/serum analysis. For higher sensitivity, isotope dilution mass spectrometry (IDMS) is recommended. Sample preparation involves protein precipitation (e.g., perchloric acid) and centrifugation to isolate this compound in the supernatant .

Q. What safety precautions are critical when administering this compound in animal or human studies?

Pre-hydrate subjects to mitigate renal risks, especially in diabetic or CKD populations. Monitor for rare adverse events (e.g., hypersensitivity, flushing) and maintain emergency protocols (e.g., corticosteroids for severe reactions). This compound’s low allergenic potential (<0.01% adverse events) supports its safety in controlled settings .

Advanced Research Questions

Q. How do single- vs. multi-compartment models affect this compound clearance calculations in GFR studies?

Single-compartment models (e.g., using 180–300-minute samples) simplify analysis but may underestimate GFR in patients with fluid overload. Multi-compartment models improve accuracy by incorporating early-phase kinetics but require frequent sampling (e.g., 5, 120, 180, 240 minutes). Validation against inulin clearance shows <5% bias in multi-compartment approaches .

Q. What methodological discrepancies arise when comparing this compound plasma clearance protocols across cohorts?

Variability in sampling timepoints (e.g., 2 vs. 4 hours) and assay standardization can introduce bias. A 2019 cross-cohort study found 99% agreement between single- and multi-sample protocols after harmonizing HPLC methods. Calibration with shared reference materials minimizes inter-lab variability .

Q. How can this compound degradation pathways inform environmental risk assessments in pharmacological studies?

Advanced oxidation processes (e.g., sulfite activation with Cu₂S) degrade this compound via hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), with >90% abatement under aerobic conditions. Monitor iodide release as a degradation byproduct and optimize pH (8.0) for maximal efficiency .

Q. What strategies resolve contradictions between this compound-based GFR and creatinine/eGFR estimates?

Bland-Altman analysis reveals median deviations of 6.66 mL/min/1.73m² for this compound vs. 9.59 mL/min/1.73m² for eGFR. Discrepancies arise in non-steady-state conditions (e.g., acute kidney injury). Use this compound as the reference standard in populations with muscle-wasting or CKD .

Q. How can this compound-enhanced CT protocols be optimized for non-renal imaging (e.g., vascular or oncologic studies)?

For esophageal cancer imaging, 4% this compound paste improves mucosal contrast in spiral CT. Adjust injection rates (4.0 mL/s) and bolus tracking (100 HU threshold) for vascular studies. Balance iodine concentration (300–320 mg I/mL) with nephrotoxicity risks in high-dose applications .

Q. What innovations are emerging in this compound clearance assays for wearable artificial kidney devices?

Novel one-compartment models with correction factors (derived from 180–300-minute samples) achieve 98% concordance with gold-standard methods. Integrate microvolume blood deposition (10 µL on filter paper) and portable HPLC systems for point-of-care GFR monitoring .

Properties

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023157
Record name Iohexol
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Molecular Weight

821.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
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CAS No.

66108-95-0
Record name Iohexol
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Record name Iohexol
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Melting Point

174-180 °C, 174 - 180 °C
Record name Iohexol
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Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (37.4 g; 50 mmole) was dissolved in propylene glycol (110 ml) by adding 5.3 M sodium methoxide (14.2 ml; 75 mmole) and heating in an oil bath at 50° C. When all or nearly all of the starting material was dissolved, the excess of methanol was evaporated in vacuo. After cooling to room temperature 3-chloropropane-1,2-diol (6.3 ml; 75 mmole) was added. When the reaction mixture was applied to TLC in system (B) after stirring for two days, two new spots with Rf values 0.26 and 0.33 in a ratio of about 1:9 and less than 0.5% of the starting material with Rf 0.42 were observed. The new spots were assumed to represent endo/exo isomers. The reaction mixture was evaporated in vacuo and the residue dissolved in methanol (125 ml). A small amount of undissolved material was filtered off and water (30 ml) added. This solution was treated with a mixture of Amberlite cation exchange resin IR 120H (27.5 g) and Dowex anion exchange resin 1×4 (50 g) for two hours. After filtration, the pH of the solution was adjusted to 4.9, and then evaporated in vacuo. The oily residue was triturated in butanol (125 ml). The product crystallized out following this treatment. After storing at -20° C., the product was filtered off. Then the product was dissolved in water, and the solution evaporated in vacuo. Yield 38 g.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5.0 gram 5-acetamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzene-dicarboxamide (Compound 1), 0.36 gram of 25% sodium methoxide in methanol, and 1.5 gram glycidol are combined in 2-methoxyethanol and heated to 90° C. for four hours. Solvent is removed under vacuum followed by dissolution of the residue in water. The solution is treated with 1 gram each of Amberlyst A-15 and Amberlite IRA-67 ion-exchange resins to remove sodium methoxide. Water is removed under vacuum to afford an oil. Crystallization from methanol/isopropanol (10:75) afforded 3.5 gram (64.6%) iohexol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
64.6%

Retrosynthesis Analysis

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